molecular formula C21H22N6O3 B2388754 2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide CAS No. 1251664-35-3

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide

Cat. No. B2388754
M. Wt: 406.446
InChI Key: DETASUAAXAGYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Agents

Research has indicated that compounds such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share structural similarities with the chemical , have shown activity as mediator release inhibitors in the human basophil histamine release assay. These compounds have been prepared through a series of chemical reactions starting from arylamidines, leading to the synthesis of triazolo[1,5-c]pyrimidines after a Dimroth rearrangement. Their efficacy as potential antiasthma agents has been highlighted through structure-activity evaluations, identifying specific derivatives with promising activity for further pharmacological and toxicological study (Medwid et al., 1990).

Synthesis of Amino Derivatives

In another study, the heterocyclization of certain thiosemicarbazides led to the formation of 5,7-dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines and 3-arylamino-7-methyl-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidines. This process involves a Dimroth rearrangement, which is crucial for the formation of these compounds. The presence of a carbonyl group in the pyrimidine ring, capable of forming hydrogen bonds with protons of the amino group, plays a significant role in stabilizing the molecule and influencing the rearrangement process (Vas’kevich et al., 2006).

Amplifiers of Phleomycin

Research on s-Triazolo[4,3-a]pyridines and related structures has demonstrated their ability to act as amplifiers of phleomycin against E. coli. Specific derivatives such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have shown significant activity. These findings suggest potential applications of these compounds in enhancing the efficacy of phleomycin, an antibiotic used in treating bacterial infections (Brown et al., 1978).

properties

IUPAC Name

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-13-7-14(2)9-16(8-13)24-20-23-15(3)10-18-25-26(21(29)27(18)20)12-19(28)22-11-17-5-4-6-30-17/h4-10H,11-12H2,1-3H3,(H,22,28)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETASUAAXAGYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NCC4=CC=CO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide

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